molecular formula C21H23N3O3 B3554207 (3-METHYL-4-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE

(3-METHYL-4-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE

Cat. No.: B3554207
M. Wt: 365.4 g/mol
InChI Key: ZMKAYBSGWPHROQ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-METHYL-4-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a phenylpropenyl group, and a piperazino group

Properties

IUPAC Name

(3-methyl-4-nitrophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-17-16-19(9-10-20(17)24(26)27)21(25)23-14-12-22(13-15-23)11-5-8-18-6-3-2-4-7-18/h2-10,16H,11-15H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKAYBSGWPHROQ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHYL-4-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common method includes the nitration of 3-methylphenyl compounds followed by the introduction of the piperazino group through a substitution reaction. The final step often involves the addition of the phenylpropenyl group under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-METHYL-4-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the piperazino position.

Scientific Research Applications

Chemistry

In chemistry, (3-METHYL-4-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and advanced composites.

Mechanism of Action

The mechanism of action of (3-METHYL-4-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Palladium(II) acetate: A catalyst used in organic reactions, sharing some reactivity characteristics.

Uniqueness

What sets (3-METHYL-4-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable in research and industrial applications where specific chemical properties are required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-METHYL-4-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE
Reactant of Route 2
Reactant of Route 2
(3-METHYL-4-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.